

Waag-3R: A Technical Guide to its Application in Enzymatic Assays

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Compound of Interest				
Compound Name:	Waag-3R			
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For researchers, scientists, and drug development professionals engaged in the study of metalloproteinases, particularly aggrecanases, the selection of a sensitive and specific substrate is paramount for robust enzymatic assays. **Waag-3R**, a FRET (Förster Resonance Energy Transfer) peptide substrate, has emerged as a valuable tool for the in vitro characterization of ADAMTS-4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4), also known as Aggrecanase-1. This guide provides an in-depth overview of the key features and advantages of **Waag-3R**, detailed experimental protocols, and quantitative data to facilitate its effective implementation in the laboratory.

Core Features and Advantages

Waag-3R is a custom-synthesized peptide with the sequence Abz-TEGEARGSVI-Dap(Dnp)-KK-NH2.[1][2] Its design as a FRET substrate is central to its utility in enzymatic assays. The peptide incorporates a fluorophore (Abz, 2-aminobenzoyl) and a quencher (Dnp, 2,4-dinitrophenyl) at opposite ends of the cleavage site. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage by ADAMTS-4, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal provides a continuous and sensitive method for monitoring enzyme kinetics.

The primary advantage of **Waag-3R** lies in its specificity as a substrate for ADAMTS-4, an enzyme implicated in the degradation of aggrecan, a major component of cartilage.[1][3][4] This



makes **Waag-3R** particularly relevant for research into osteoarthritis and other inflammatory conditions where aggrecanase activity is a key pathological feature.

Key Features of Waag-3R:

Feature	Specification	Reference
Sequence	Abz-TEGEARGSVI-Dap(Dnp)- KK-NH2	[1][2]
Enzyme Target	ADAMTS-4 (Aggrecanase-1)	[1][5][6]
Detection Method	FRET (Förster Resonance Energy Transfer), Fluorescent	[1][3]
Excitation Wavelength (Ex)	340 nm	[1][2][3][5]
Emission Wavelength (Em)	420 nm	[1][2][3][5]
Purity	≥ 95% (Peak Area by HPLC)	[1][5]
Form	Lyophilized powder	[1][5]
Solubility	Freely soluble in H2O	[5]

Experimental Protocol: ADAMTS-4 Enzymatic Assay

The following protocol is based on the methodology described by Zhang, Y. et al. in the Journal of Pharmacology and Experimental Therapeutics (2004).[2][5]

Materials:

- Waag-3R substrate
- Recombinant ADAMTS-4 (Aggrecanase-1)
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM CaCl2, 0.1% CHAPS, 5% glycerol[5]
- Inhibitors (e.g., Aldumastat, GM6001) or test compounds



- DMSO (for compound dilution)
- Microplate reader capable of fluorescence detection at Ex/Em = 340/420 nm

Procedure:

- Prepare Reagents:
 - Reconstitute the lyophilized Waag-3R peptide in water. Aliquot and store at -20°C or lower.[5]
 - Prepare the assay buffer and store at 4°C.
 - Dilute the recombinant ADAMTS-4 enzyme to the desired final concentration (e.g., 5 μg/ml) in the assay buffer.[5]
 - Prepare serial dilutions of test compounds or inhibitors in 100% DMSO.[5]
- Assay Setup:
 - The total reaction volume is 100 μl.[5]
 - Add the assay buffer and the diluted ADAMTS-4 enzyme to the wells of a microplate.
 - For inhibitor studies, add the diluted compounds to the wells. The final concentration of DMSO should be kept consistent across all wells.
 - Include control wells:
 - Enzyme and buffer only (to measure maximal rate of substrate cleavage).[5]
 - Buffer only (background fluorescence).
- Pre-incubation:
 - Pre-treat the enzyme with the test compounds or inhibitors for 10 to 15 minutes at 37°C.[5]
- Reaction Initiation and Measurement:



- \circ Initiate the enzymatic reaction by adding the **Waag-3R** substrate to all wells at a final concentration of 25 μ M.[5]
- Immediately begin monitoring the increase in fluorescence at Ex/Em = 340/420 nm using a microplate reader. The readings can be taken kinetically over a period of time.

Quantitative Data

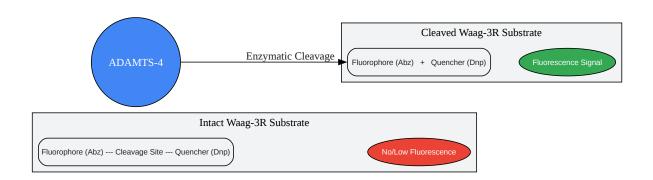
The following table summarizes the IC50 values for known inhibitors of ADAMTS-4, demonstrating the utility of the **Waag-3R** assay in compound screening and characterization.

Compound	Target	Substrate	IC50 (nM)
Aldumastat	Human ADAMTS4	Waag-3R (50 μM)	28.2
GM6001	Human ADAMTS4	Waag-3R (50 μM)	42.7

Data sourced from Reaction Biology's ADAMTS4 Protease Assay Service.[6]

Visualizations

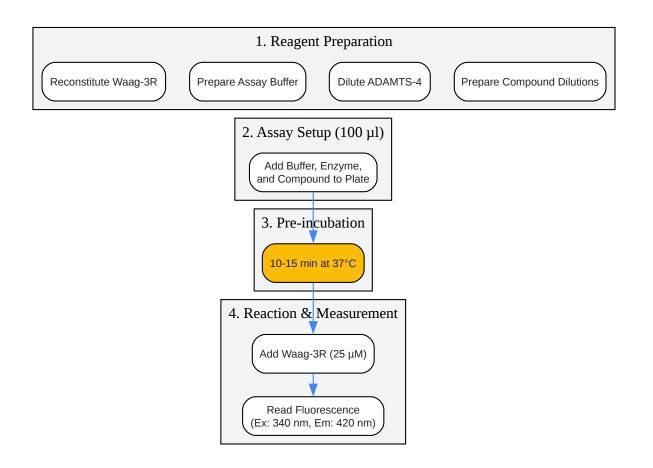
To further elucidate the experimental process and the underlying principle of the **Waag-3R** substrate, the following diagrams are provided.



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Caption: Principle of the Waag-3R FRET substrate in an ADAMTS-4 assay.



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Caption: Experimental workflow for an ADAMTS-4 enzymatic assay using Waag-3R.

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